molecular formula C7H5Cl2NO B161307 2-Chloro-1-(6-chloropyridin-3-yl)ethanone CAS No. 136592-00-2

2-Chloro-1-(6-chloropyridin-3-yl)ethanone

Cat. No. B161307
M. Wt: 190.02 g/mol
InChI Key: PALWQAXUGVUEIR-UHFFFAOYSA-N
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Description

“2-Chloro-1-(6-chloropyridin-3-yl)ethanone” is a chemical compound with the CAS Number: 136592-00-2. It has a molecular weight of 190.03 and its linear formula is C7H5Cl2NO .


Synthesis Analysis

The synthesis of “2-Chloro-1-(6-chloropyridin-3-yl)ethanone” involves a reaction of 6-chloronicotinic acid in methylene chloride and DMF, treated with oxalyl chloride. The reaction mixture is stirred for 2.5 hours and then trimethylsilyldiazomethane is added. The reaction is stirred for 2 hours and HCl gas is passed through the mixture for 10 minutes .


Molecular Structure Analysis

The molecular structure of “2-Chloro-1-(6-chloropyridin-3-yl)ethanone” has been characterized by various spectroscopic techniques such as (1)H NMR, FTIR, Raman, elemental analysis, and X-ray single crystal diffraction .


Physical And Chemical Properties Analysis

“2-Chloro-1-(6-chloropyridin-3-yl)ethanone” is a solid at room temperature. It has a high GI absorption and is BBB permeant. It is not a P-gp substrate. It is an inhibitor of CYP1A2 but not CYP2C19, CYP2C9, CYP2D6, or CYP3A4. Its Log Kp (skin permeation) is -5.95 cm/s. It has a Log Po/w (iLOGP) of 1.43 .

Scientific Research Applications

Spectroscopic Characterization and Theoretical Analysis

Theoretical study on the geometry and vibration of chlorophenyl-pyridinylmethyl-methylsulfanyl-methyl dihydropyrimidinyl ethanone : This research focused on the spectral analysis of a compound closely related to 2-Chloro-1-(6-chloropyridin-3-yl)ethanone. The vibrational spectra were computed using density functional theory and ab initio molecular orbital calculation, achieving close agreement between observed and calculated frequencies. This study provides insights into the molecular structure and behavior of related chloropyridinyl compounds (Yuan-Zhi Song et al., 2008).

Synthetic Pathways and Biological Activities

Convenient synthesis and biological activities of pyridine derivatives of dihydropyrimidin-2(1H)-ones : The paper outlines the synthesis of pyridine derivatives involving 2-Chloro-1-(6-chloropyridin-3-yl)ethanone. The resulting compounds demonstrated moderate insecticidal and fungicidal activities, suggesting potential applications in pest control and plant protection (Xiao-fei Zhu & De-Qing Shi, 2011).

Material Synthesis and Chemical Reactivity

Improved synthesis of disubstituted pyridines by metallation of chloropyridine : The study introduces a chemoselective method for synthesizing carbonylated pyridines, leveraging the reactivity of 2-chloropyridine. The approach yields various ortho-disubstituted intermediates, which can be further cyclized into complex polyheterocycles, highlighting the compound's versatility in synthetic chemistry (F. Trécourt et al., 1990).

Catalytic Behavior and Complex Formation

Synthesis and characterization of iron and cobalt dichloride bearing quinoxalinyl-iminopyridines : This research elaborates on the preparation of tridentate ligands using a compound structurally similar to 2-Chloro-1-(6-chloropyridin-3-yl)ethanone. The study emphasizes the catalytic behavior of iron and cobalt complexes derived from these ligands, primarily in ethylene reactivity, indicating their potential in industrial catalysis (Wen‐Hua Sun et al., 2007).

Safety And Hazards

The compound is classified as dangerous with hazard statements H302-H314. The precautionary statements associated with it are P264-P270-P271-P280-P304+P340-P305+P351+P338-P310-P330-P331-P363-P403+P233-P501 .

properties

IUPAC Name

2-chloro-1-(6-chloropyridin-3-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Cl2NO/c8-3-6(11)5-1-2-7(9)10-4-5/h1-2,4H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PALWQAXUGVUEIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C(=O)CCl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10444996
Record name 2-chloro-1-(6-chloropyridin-3-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10444996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-1-(6-chloropyridin-3-yl)ethanone

CAS RN

136592-00-2
Record name 2-chloro-1-(6-chloropyridin-3-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10444996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Chloro-1-(6-chloropyridin-3-yl)ethanone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
M Badland, MP Burns, RJ Carroll, RM Howard… - Green …, 2011 - pubs.rsc.org
Chemoenzymatic syntheses of two key intermediates in the preparation of a potent β-3 receptor agonist 1 are described. A lipase-catalysed hydrolytic desymmetrisation is employed in …
Number of citations: 13 pubs.rsc.org

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